![molecular formula C32H26BrN3O4 B2869630 N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide CAS No. 1796911-78-8](/img/structure/B2869630.png)
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide
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Description
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide is a useful research compound. Its molecular formula is C32H26BrN3O4 and its molecular weight is 596.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
One study detailed the synthesis and chemistry of a compound with broad-spectrum antitumor activity, highlighting the interaction of diazo compounds and isocyanates to produce derivatives with therapeutic potential. The research emphasizes the prodrug concept, where modifications enhance therapeutic efficacy against leukemia models, suggesting a pathway for developing anticancer strategies using structurally complex compounds (Stevens et al., 1984).
Novel Triazenes from Cyclic Aminals
Another study focused on the synthesis of novel triazenes through the reaction of cyclic aminals with diazonium salts, leading to compounds with potential biological activity. This research demonstrates the versatility of diazonium chemistry in creating structurally diverse compounds, which could be relevant for designing new therapeutic agents (Rivera & González-Salas, 2010).
Vasopressin V2 Receptor Antagonists
A study on the synthesis of nonpeptide vasopressin V2 receptor antagonists showcases the potential of complex organic compounds in modulating hormone receptors. The research highlights the discovery of compounds with significant diuretic effects, opening avenues for treating conditions like hyponatremia (Ohkawa et al., 1999).
Bicyclic and Tricyclic Compounds
Investigations into the synthesis of bicyclic and tricyclic compounds through reactions involving diazonium salts or diazo compounds have been documented. These studies explore the creation of complex molecular architectures, potentially useful in materials science and as pharmacophores in drug development (Peori, Vaughan, & Hooper, 1998).
properties
IUPAC Name |
N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrN3O4/c1-40-23-13-9-10-21(18-23)19-29(38)34-31-32(39)36(20-28(37)24-14-5-7-16-26(24)33)27-17-8-6-15-25(27)30(35-31)22-11-3-2-4-12-22/h2-18,31H,19-20H2,1H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRQHGUMZDDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide |
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